molecular formula C23H33N3O3 B3815852 N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide

N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No. B3815852
M. Wt: 399.5 g/mol
InChI Key: VUEILZDRGLBRFQ-UHFFFAOYSA-N
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Description

N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as MORPH, is a novel chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrrolidine carboxamides and has shown promising results in various studies related to neuroscience and pharmacology.

Mechanism of Action

N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide exerts its effects by binding to the mu-opioid receptor in the brain. This receptor is involved in the regulation of pain, reward, and addiction. N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide acts as an agonist at this receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to produce a range of biochemical and physiological effects. Some of these effects are as follows:
1. Analgesia: N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide produces analgesia by reducing pain sensitivity and increasing pain tolerance.
2. Euphoria: N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide produces a sense of euphoria by activating the reward pathway in the brain.
3. Respiratory Depression: N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide can cause respiratory depression at high doses. This is due to the inhibition of respiratory centers in the brainstem.

Advantages and Limitations for Lab Experiments

N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective mu-opioid receptor agonist, which makes it useful for studying the role of this receptor in various physiological processes. However, N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide also has some limitations. It can be difficult to work with due to its low solubility in water. Additionally, its effects can be difficult to quantify due to its complex pharmacology.

Future Directions

There are several future directions for research on N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide. Some of these are as follows:
1. Development of Novel Analgesics: N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has shown potential as an analgesic drug. Future research can focus on developing novel analogs of N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide that have improved pharmacological properties.
2. Addiction Treatment: N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has shown potential as a drug for addiction treatment. Future research can focus on developing new drugs that target the mu-opioid receptor for the treatment of addiction.
3. Neuroprotection: N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has shown potential as a neuroprotective agent. Future research can focus on developing new drugs based on the structure of N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide that have improved neuroprotective properties.
In conclusion, N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide is a novel chemical compound that has shown promising results in various studies related to neuroscience and pharmacology. Its potential use as an analgesic, addiction treatment, and neuroprotective agent makes it an important topic for scientific research. Future research can focus on developing new drugs based on the structure of N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide that have improved pharmacological properties.

Scientific Research Applications

N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential use in scientific research. It has shown promising results in various studies related to neuroscience and pharmacology. Some of the areas where N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been studied are as follows:
1. Pain Management: N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has shown potential as a pain management drug in various animal models. It has been shown to reduce pain sensitivity and increase pain tolerance.
2. Addiction Treatment: N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been studied for its potential use in addiction treatment. It has been shown to reduce drug-seeking behavior in animal models of addiction.
3. Neuroprotection: N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been studied for its potential neuroprotective effects. It has been shown to protect against oxidative stress and reduce inflammation in the brain.

properties

IUPAC Name

N-[(1-morpholin-4-ylcycloheptyl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3/c27-21(20-10-13-26(22(20)28)19-8-4-3-5-9-19)24-18-23(11-6-1-2-7-12-23)25-14-16-29-17-15-25/h3-5,8-9,20H,1-2,6-7,10-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEILZDRGLBRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CNC(=O)C2CCN(C2=O)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(4-morpholinyl)cycloheptyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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